2-(Methylamino)quinoline-4-carboxylic acid
Overview
Description
2-(Methylamino)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core structure with a methylamino group at the 2-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride catalysis and microwave irradiation . This method provides rapid synthesis with isolated yields up to 57% within 3 minutes .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored . These methods aim to reduce environmental impact while maintaining high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylamino)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(Methylamino)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine . This inhibition disrupts cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methylamino group at the 2-position.
2-Methylquinoline-4-carboxylic acid: Contains a methyl group instead of a methylamino group at the 2-position.
4-Hydroxy-2-quinolones: Feature a hydroxyl group at the 4-position instead of a carboxylic acid group.
Uniqueness
2-(Methylamino)quinoline-4-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the quinoline ring. This combination of functional groups allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(methylamino)quinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-6-8(11(14)15)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSTODBZIFZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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